molecular formula C17H25N7O2S B2499443 N,N-DIMETHYL-4-{2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}PIPERAZINE-1-SULFONAMIDE CAS No. 1428378-19-1

N,N-DIMETHYL-4-{2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}PIPERAZINE-1-SULFONAMIDE

Cat. No.: B2499443
CAS No.: 1428378-19-1
M. Wt: 391.49
InChI Key: LZYGGRXJXAVUAU-UHFFFAOYSA-N
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Description

N,N-DIMETHYL-4-{2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}PIPERAZINE-1-SULFONAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring, a pyrimidine moiety, and a sulfonamide group, making it a versatile molecule in various chemical reactions and biological studies.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-4-{2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}PIPERAZINE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring is often synthesized through a condensation reaction between appropriate aldehydes and amines under controlled conditions. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the addition of the sulfonamide group through sulfonation reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance the reaction rates and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-4-{2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}PIPERAZINE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N-DIMETHYL-4-{2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}PIPERAZINE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-DIMETHYL-4-{2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}PIPERAZINE-1-SULFONAMIDE: shares structural similarities with other sulfonamide-containing compounds, such as:

Uniqueness

What sets this compound apart is its unique combination of a piperazine ring, a pyrimidine moiety, and a sulfonamide group. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research.

Properties

IUPAC Name

N,N-dimethyl-4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7O2S/c1-13-5-6-18-15(11-13)21-16-12-17(20-14(2)19-16)23-7-9-24(10-8-23)27(25,26)22(3)4/h5-6,11-12H,7-10H2,1-4H3,(H,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYGGRXJXAVUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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